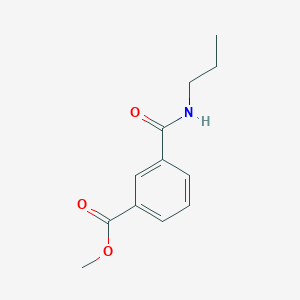

Methyl 3-(propylcarbamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(propylcarbamoyl)benzoate is a chemical compound with the CAS Number: 925617-80-7 . It has a molecular weight of 221.26 and its IUPAC name is methyl 3-[(propylamino)carbonyl]benzoate .

Molecular Structure Analysis

The molecular formula of Methyl 3-(propylcarbamoyl)benzoate is C12H15NO3 . The InChI code for this compound is 1S/C12H15NO3/c1-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16-2/h4-6,8H,3,7H2,1-2H3,(H,13,14) .科学的研究の応用

Complex Formation and Crystal Structure :Methyl 3-(propylcarbamoyl)benzoate and similar compounds are used in the preparation of various metal complexes. For example, complexes with zinc benzoate and pyridine-based ligands have been studied, showing diverse molecular structures and coordination patterns. These complexes have potential applications in materials science and catalysis (Zeleňák, Sabo, Massa, & Llewellyn, 2004).

Insecticidal Properties :Analogs of Methyl benzoate, including methyl 3-(propylcarbamoyl)benzoate, have shown insecticidal properties. A study found that certain benzoate analogs were effective against adult Aedes aegypti mosquitoes. This suggests potential applications in pest control and environmental management (Larson, Nega, Zhang, & Feldlaufer, 2021).

Catalytic Applications :The compound has been studied in catalytic processes, such as in the conversion of methyl benzoate with NH3 over Montmorillonite K10 clay. This demonstrates its role in facilitating certain chemical reactions, relevant in industrial chemistry and material science (Wali, Unnikrishnan, Pillai, Kaushik, & Satish, 1998).

Radical Chemistry :In the field of radical chemistry, derivatives of Methyl benzoate have been used to introduce acyl units in certain reactions. This has implications in organic synthesis, particularly in the development of new synthetic methodologies (Bagal, de Greef, & Zard, 2006).

Reduction Studies in Catalysis :The reduction of methyl benzoate on catalysts like yttrium oxide has been examined, providing insights into catalytic processes relevant in industrial chemistry (King & Strojny, 1982).

Biosynthesis and Floral Scent Production :Methyl benzoate plays a significant role in the biosynthesis of floral scents, as observed in snapdragon flowers. Understanding its biosynthesis can contribute to agricultural sciences and the study of plant biology (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).

Crystal Engineering :Studies have shown that methyl benzoate derivatives can be involved in crystal engineering, influencing phase transitions in crystals. This has potential applications in materials science and drug development (Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010).

Safety and Hazards

将来の方向性

Methyl 3-(propylcarbamoyl)benzoate and similar compounds have potential applications in various fields. For instance, benzoate-based compounds have been used in the creation of thermally activated delayed fluorescence materials, which could be used in organic light-emitting diodes . Another compound, Methyl Benzoate, has been suggested as a promising, environmentally safe insecticide .

特性

IUPAC Name |

methyl 3-(propylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16-2/h4-6,8H,3,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHTWUUFAOFTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2734472.png)

![Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2734475.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2734476.png)

![N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2734478.png)

![(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride](/img/structure/B2734480.png)

![5,6-dichloro-N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2734482.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2734484.png)

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol](/img/structure/B2734485.png)

![3-(4-Methoxyphenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734489.png)

![1,4'-bipiperidin-1'-yl{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2734494.png)

![N-(4-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2734495.png)